
alpha-(3-Nitrophenylimino)-P-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Nitrophenylimino)-P-cresol: is an organic compound with the molecular formula C13H10N2O3 It is a derivative of cresol, where the hydrogen atom in the para position is replaced by a 3-nitrophenylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:
Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation Products: Nitro and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and other substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.
Comparación Con Compuestos Similares
Alpha-(3-Nitrophenylimino)-Ortho-Cresol: Similar structure but with the nitrophenylimino group in the ortho position.
Alpha-(3-Nitrophenylimino)-Meta-Cresol: Similar structure but with the nitrophenylimino group in the meta position.
Alpha-(4-Nitrophenylimino)-P-cresol: Similar structure but with the nitrophenylimino group in the para position.
Uniqueness: Alpha-(3-Nitrophenylimino)-P-cresol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the nitrophenylimino group significantly affects its electronic properties and interactions with other molecules, making it distinct from its isomers.
Propiedades
Número CAS |
17065-00-8 |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H |
Clave InChI |
OXFQFCDTVMAGCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



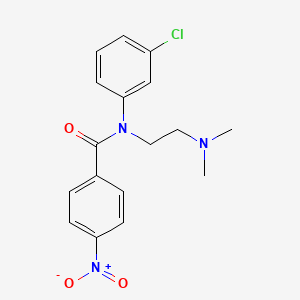


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)
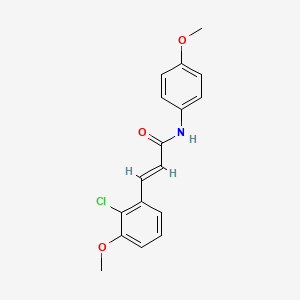
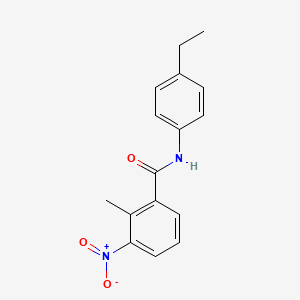
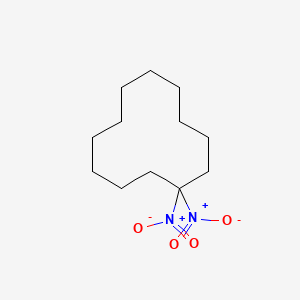

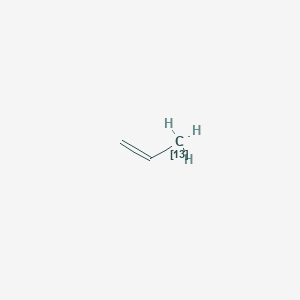
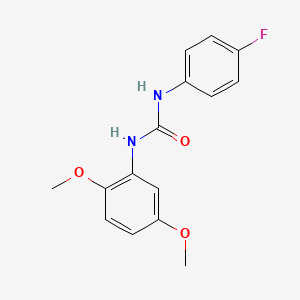

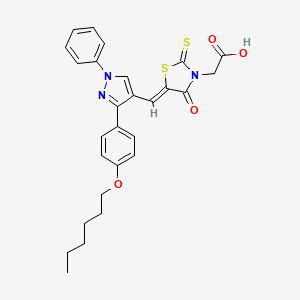
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
